molecular formula C9H11NO3 B13060579 2-(5-Methoxypyridin-3-yl)propanoic acid

2-(5-Methoxypyridin-3-yl)propanoic acid

Cat. No.: B13060579
M. Wt: 181.19 g/mol
InChI Key: PHMBJPYIXXCPGO-UHFFFAOYSA-N
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Description

2-(5-Methoxypyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-Methoxypyridin-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and interactions involving pyridine derivatives.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved are often studied through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-Methoxypyridin-3-yl)propanoic acid include:

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its methoxy group and propanoic acid moiety make it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(5-methoxypyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H11NO3/c1-6(9(11)12)7-3-8(13-2)5-10-4-7/h3-6H,1-2H3,(H,11,12)

InChI Key

PHMBJPYIXXCPGO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)OC)C(=O)O

Origin of Product

United States

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